D-Erythrose
Overview
Description
D-Erythrose is a tetrose saccharide with the chemical formula C4H8O4 . It has one aldehyde group, and is thus part of the aldose family. The natural isomer is D-erythrose; it is a diastereomer of D-threose .
Synthesis Analysis
The synthesis of D-Erythrose can be achieved from glycolaldehyde aqueous solutions under an electric field . The application of electrostatic gradients catalyzes the formation of C–O-bonded polymers in formaldehyde-containing samples. When the field is applied on glycolaldehyde aqueous solutions, new C–C bonds are formed and D-Erythrose is synthesized .
Molecular Structure Analysis
D-Erythrose belongs to the class of organic compounds known as monosaccharide phosphates. These are monosaccharides comprising a phosphated group linked to the carbohydrate unit .
Chemical Reactions Analysis
D-Erythrose can be involved in various chemical reactions. For instance, it can be converted to D-erythrose 4-phosphate, which is then converted by enzymes of the pentose phosphate pathway to glyceraldehyde 3-phosphate and fructose 6-phosphate .
Physical And Chemical Properties Analysis
D-Erythrose is a light yellow syrup that is highly soluble in water . It is a tetrose saccharide with the chemical formula C4H8O4 .
Scientific Research Applications
Gas-Phase Erythrose and Its Interconversion Reactions
D-Erythrose, a C4 monosaccharide, has been studied for its low-energy structures and interconversion in the gas phase, revealing several structurally distinct furanose and open-chain isomers. This research provides insights into the biological and potential astrobiological relevance of erythrose, estimating relative Gibbs free energies and analyzing stabilization through intramolecular H-bonds (Szczepaniak & Moc, 2015).
Enhancement of Nitrogenase Activity
D-Erythrose has been shown to enhance nitrogenase activity in Anabaena sp. strain 7120, a discovery that could have implications for agricultural practices and the study of nitrogen fixation processes. Unlike other sugars such as sucrose, glucose, or fructose, D-Erythrose specifically increased nitrogenase activity under certain conditions, highlighting its unique biological effects (Privalle, 1984).
Metabolism in Microorganisms
Research on the metabolism of D-Erythrose by a strain of Alcaligenes faecalis has expanded understanding of tetroses' metabolic pathways in microorganisms, suggesting D-erythrose-4 phosphate (E-4-P) as an intermediate in significant biological processes like the pentose phosphate pathway and the biosynthesis of shikimic acid (Hiatt & Horecker, 1956).
Antitumor Applications
Significant for medical research, D-Erythrose has demonstrated the ability to kill cancer cells in vitro and inhibit tumor growth in vivo. This finding suggests that erythrose could be explored as a potential treatment option for various types of cancer, offering a new avenue for therapeutic strategies (Wang & Wei, 2010).
Erythrocyte Metabolism and Genetic Disorders
The metabolism of glucose by erythrocytes from patients with congenital hemolytic disorders has been a subject of study, shedding light on how metabolic pathways occurring in erythrocytes mirror those in other tissues. This research is crucial for understanding inherited metabolic disorders and their impact on human health (Zinkham & Zinkham, 1962).
Safety And Hazards
D-Erythrose can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. Therefore, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .
Future Directions
Recent research has focused on constructing artificial pathways that efficiently catabolize multiple carbon sources to acetyl-CoA, including D-Erythrose . This novel catabolic pathway holds promising routes for future biomanufacturing and offers a stoichiometric production platform using multiple carbon sources .
properties
IUPAC Name |
(2R,3R)-2,3,4-trihydroxybutanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBSYETUWUMLBZ-IUYQGCFVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H](C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017424, DTXSID601318240 | |
Record name | (+/-)-Erythrose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Erythrose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Erythrose | |
CAS RN |
1758-51-6, 583-50-6 | |
Record name | (±)-Erythrose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1758-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Erythrose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Erythrose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythrose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Erythrose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-Erythrose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601318240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-erythrose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.643 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ERYTHROSE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3EI0WE8Q4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ERYTHROSE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/756EZ12FT6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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